Product packaging for Stemphone(Cat. No.:CAS No. 54854-92-1)

Stemphone

Cat. No.: B1234597
CAS No.: 54854-92-1
M. Wt: 530.6 g/mol
InChI Key: CGFWCZMBHASRBJ-CCZFOCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemphone is a natural quinone secondary metabolite originating from fungal species, including those from the genera Stemphylium and Aspergillus . This compound is of significant interest in natural product research due to its demonstrated bioactivity. Studies have identified this compound E as a potent potentiator of the antibiotic imipenem against methicillin-resistant Staphylococcus aureus (MRSA), showing low cytotoxic activity in these assays . Furthermore, recent bioactivity-driven metabologenomics research has led to the discovery of new-to-nature this compound analogs, which exhibited antiproliferative activity with IC50 values ranging from 3 to 5 µM against human melanoma (MDA-MB-435) and ovarian cancer (OVACR3) cell lines . The biosynthetic pathways for these metabolites can be identified using integrated omics approaches, highlighting their value in studying fungal biosynthesis . Researchers can utilize this high-purity this compound to explore its mechanism of action, its role as a beta-lactam potentiator, and its potential in anticancer research. The compound has a molecular formula of C30H42O8 and a molecular weight of 530.65 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O8 B1234597 Stemphone CAS No. 54854-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E,2S,3S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhex-4-en-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h9,14,16,20-21,24-25,27,34-35H,10-13H2,1-8H3/b15-9+/t16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWCZMBHASRBJ-CCZFOCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54854-92-1
Record name Stemphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054854921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Discovery, Isolation, and Natural Occurrence of Stemphone

Identification of Stemphone-Producing Microbial Strains

The production of this compound and its congeners has been primarily attributed to fungal species, particularly within the genus Aspergillus. However, related compounds have also been identified from other fungal genera.

Aspergillus Species as a Biosynthetic Source

Several species of the genus Aspergillus have been identified as producers of this compound analogues. A bioactivity-driven metabologenomics workflow, which combines chemical information, bioactivity data, and genome sequences, has been instrumental in identifying these strains. nih.gov In one study, 110 fungi were screened, leading to the identification of three potent producers of antiproliferative this compound analogues. nih.govnih.gov These strains, their origin, and the specific this compound analogues they produce are detailed below.

Strain IDSpeciesThis compound Analogues Produced
NRRL 5071Aspergillus biplanus19-acetylthis compound G, 19-acetylthis compound B, 19-acetylthis compound E
NRRL 5074Aspergillus diversus19-acetylthis compound G, 19-acetylthis compound B, 19-acetylthis compound E
NRRL 5080Aspergillus conjunctus19-acetylthis compound G, 19-acetylthis compound B, 19-acetylthis compound E

Aspergillus species are known for their capacity to produce a wide array of secondary metabolites. nih.gov The identification of this compound production in these species highlights the vast and still largely untapped biosynthetic potential of this fungal genus. nih.govnih.gov

Other Fungal Genera Implicated in this compound Production

The first this compound was originally isolated from a Stemphylium species, which belongs to the class Dothideomycetes. nih.gov Biosynthetic gene clusters (BGCs) highly similar to those responsible for this compound production have also been found in fungi from the Leotiomyceta, encompassing the classes Eurotiomycetes and Sordariomycetes. nih.gov This suggests a wide phylogenetic distribution of the genetic machinery for producing this compound and related meroterpenoids like arthripenoids and nectripenoids. nih.gov Putative meroterpenoid BGCs have also been identified in some Bipolaris species, which are also in the Dothideomycetes class. nih.gov

Isolation Methodologies for this compound Congeners

The isolation of this compound and its analogues from fungal cultures involves a multi-step process that begins with fermentation, followed by extraction and purification using chromatographic techniques.

Fermentation Broth Processing and Extraction

The production of this compound analogues is typically achieved through solid-state fermentation of the fungal strains. nih.gov The fungal strains are first inoculated on a suitable growth medium, such as malt (B15192052) extract agar, and then cultivated on autoclaved solid substrates like oats or rice for a period of two to five weeks. nih.gov

Following incubation, the solid cultures are processed for extraction. A common method involves chopping the solid culture and extracting it with a solvent mixture, typically chloroform (B151607) and methanol (B129727) in a 1:1 ratio. nih.gov The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. nih.gov The organic extract is often defatted to remove lipids that can interfere with subsequent purification steps. nih.gov

Chromatographic Purification Techniques for this compound Analogues

After initial extraction, the crude extract containing this compound analogues undergoes further purification using various chromatographic methods. nsf.gov Flash chromatography is a common initial step to separate the extract into fractions of decreasing complexity. nih.govnsf.gov In this technique, the defatted organic extract is reconstituted in a solvent like chloroform, adsorbed onto a solid support such as Celite 545, and then separated on a column using a solvent gradient, for instance, a hexane:chloroform:methanol gradient. nih.gov

The fractions obtained from flash chromatography are then further purified, often using preparative High-Performance Liquid Chromatography (HPLC). nih.gov This allows for the isolation of individual this compound analogues in high purity. For example, fractions can be separated into subfractions to yield pure compounds like 19-acetylthis compound G, 19-acetylthis compound B, and 19-acetylthis compound E. nih.gov

Chemical Synthesis and Derivatization of Stemphone

Semisynthetic Approaches to Stemphone Derivatives

Semisynthesis plays a significant role in obtaining a variety of this compound derivatives. Starting from naturally isolated stemphones, such as this compound C, E, and G, chemical transformations are performed to introduce structural diversity. nih.govresearchgate.net This approach allows for targeted modifications at specific positions of the molecule, facilitating the study of how structural changes influence biological activities. nih.gov

Esterification and Alkylation Strategies at Specific Positions (e.g., C-4, C-11)

Specific positions on the this compound scaffold, such as C-4 and C-11, have been targeted for derivatization through esterification and alkylation reactions. Studies on structure-activity relationships of stemphones have shown that modifications at these sites can significantly impact their properties. nih.govresearchgate.net

For example, at the C-4 position, the presence of a free hydroxyl group or an O-acyl residue with a carbon chain length of C2 to C5 has been observed to maintain certain biological activities. nih.gov Conversely, the introduction of longer acyl residues at C-4 can lead to a loss of activity. nih.gov This highlights the sensitivity of this position to steric and electronic factors introduced by esterification.

Alkylation strategies, particularly at the C-11 position, have also been explored. Derivatives of this compound C with an O-alkyl moiety at C-11 have been synthesized and investigated for different biological effects. researchgate.net For instance, derivatives with O-isopropyl and O-isobutyl groups at C-11 were found to inhibit lipid droplet accumulation in macrophages. researchgate.net

These targeted modifications through esterification and alkylation provide valuable insights into the structural requirements for specific activities and expand the chemical space of this compound-related compounds.

Generation of Novel this compound Analogues

Semisynthetic methods enable the generation of novel this compound analogues that may not be readily available from natural sources or through total synthesis. By applying various chemical reactions to the isolated this compound scaffolds, researchers can create a library of derivatives with diverse functional groups and substitution patterns. nih.govresearchgate.netresearchgate.net

Recent studies have reported the isolation and characterization of new this compound analogues, such as 19-acetylstemphones G, B, and E, which were identified using bioactivity-driven fungal metabologenomics. researchgate.net These findings suggest that natural biosynthetic pathways can produce a variety of this compound structures, and semisynthesis provides a complementary route to access further variations. The creation of novel analogues through semisynthesis is crucial for comprehensive structure-activity relationship studies and the discovery of compounds with improved or altered properties.

Total Synthesis Strategies for Complex Natural Products Related to this compound

While semisynthesis from natural isolates is a primary route for obtaining this compound derivatives, the total synthesis of complex natural products, including those structurally related to stemphones, is an active area of research in organic chemistry. findaphd.comsioc-journal.cn Total synthesis aims to construct the entire molecule from simpler precursors, offering access to the core scaffold and enabling the synthesis of analogues that may not be accessible through semisynthesis.

Stemphones share structural features with other complex natural products, such as cochlioquinones. researchgate.netresearchgate.net The complexity of these molecular architectures presents significant synthetic challenges, often requiring the development of novel reaction methodologies and strategies for stereochemical control. While the provided information does not detail a complete total synthesis of this compound itself, research into the total synthesis of related complex quinone methide and meroterpenoid natural products contributes to the broader understanding of synthetic strategies applicable to this class of compounds. researchgate.netchemrxiv.org However, it has been noted that the cochlioquinone family, structurally related to stemphones, has yet to fully succumb to total synthesis efforts in some contexts. chemrxiv.org

Chemoenzymatic Synthesis Methodologies for Structural Modifications

Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical reactions, offers a powerful approach for the synthesis and modification of complex natural products. rsc.org While specific established chemoenzymatic routes solely focused on in vitro modification of this compound are not extensively detailed in the provided search results, the study of the biosynthetic pathways of stemphones using techniques like metabologenomics provides valuable insights into the enzymatic machinery involved in their natural production. researchgate.netpharmacognosy.us

Understanding the biosynthetic gene clusters responsible for this compound production can potentially inform the development of chemoenzymatic strategies. researchgate.netpharmacognosy.usnih.gov Enzymes involved in the natural biosynthesis could potentially be harnessed in vitro or through engineered biological systems to perform specific structural modifications on this compound scaffolds or related precursors. chemrxiv.orgdntb.gov.ua This could offer highly selective routes for introducing functional groups or altering the stereochemistry at specific positions, complementing traditional chemical synthesis methods. Research in this area for other natural products demonstrates the potential of chemoenzymatic approaches for accessing diverse chemical structures. rsc.orgrsc.org

Structural Elucidation Methodologies of Stemphone Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial stages of structural elucidation, providing vital information about the functional groups, connectivity, and environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the planar structure and relative stereochemistry of organic molecules, including stemphone analogues. researchgate.netleibniz-fmp.denih.gov By analyzing the chemical shifts, coupling constants, and NOE correlations observed in 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra, researchers can map the connectivity of atoms and deduce the spatial arrangement of substituents. researchgate.netmestrelab.com

For this compound analogues, detailed analysis of HMBC correlations helps confirm the carbon skeleton and the position of functional groups, such as acetyl groups. nih.gov NOESY correlations are particularly valuable for assigning relative stereochemistry by identifying protons that are in close spatial proximity. nih.govresearchgate.net For instance, NOESY correlations can confirm the geometry of double bonds and the relative orientation of substituents on rings. nih.gov

Table 1 provides an illustrative example of the type of NMR data (chemical shifts) used in the elucidation of this compound analogues, although specific data for this compound itself or its analogues from the search results are limited to descriptions of the analysis rather than raw peak data.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (Hz)Assignment
¹H.........H-X
¹³C......-C-Y

Note: This table is illustrative. Specific NMR data for this compound analogues would be presented with measured values and assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS), particularly high-resolution techniques like LC-HRMS/MS, provides crucial information regarding the molecular mass and elemental composition of this compound analogues. nih.govresearchgate.net The accurate mass measurement helps determine the molecular formula, while the fragmentation patterns observed in tandem MS experiments (MS/MS) provide insights into the connectivity and presence of specific substructures within the molecule. scielo.brnih.gov

By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, researchers can propose possible structures and confirm the presence of specific moieties. nih.govyoutube.com Characteristic fragmentation pathways can be indicative of certain structural features or functional groups. scielo.brnih.gov For example, specific losses of small molecules like water or characteristic fragment ions can support proposed structures. scielo.br

Table 2 shows hypothetical mass spectrometry data for a this compound analogue, illustrating how molecular ions and key fragments are presented.

Ion Typem/zProposed FormulaFragmentation Pathway
Molecular Ion [M+H]⁺[Measured Value][Calculated Formula]-
Fragment Ion 1[Measured Value][Calculated Formula]Loss of X
Fragment Ion 2[Measured Value][Calculated Formula]Cleavage of bond Y-Z

Note: This table is illustrative. Specific MS data for this compound analogues would be presented with measured values and proposed fragmentation details.

X-ray Crystallographic Analysis for Absolute Configuration

X-ray crystallography is a powerful technique that can provide unambiguous determination of the three-dimensional structure of a molecule, including the relative and, under favorable circumstances, the absolute configuration of chiral centers. nih.govspringernature.com For this compound analogues, obtaining suitable single crystals is often a critical step for X-ray diffraction analysis. nih.gov

While routine X-ray diffraction readily provides the relative configuration, determining the absolute configuration requires the presence of heavy atoms or the use of anomalous scattering. nih.govspringernature.com In some cases, the absolute configuration of a this compound analogue has been established for the first time using X-ray crystallographic analysis. researchgate.netmdpi.com For example, the absolute configuration of this compound C was determined by this method. researchgate.netmdpi.com Even when absolute configuration cannot be determined directly from anomalous scattering, the X-ray structure confirms molecular connectivity and relative configuration. nih.gov

Advanced Chiroptical Methods for Stereochemical Assignments

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable tools for assigning the absolute configuration of chiral molecules, especially when single crystals suitable for X-ray analysis are difficult to obtain. researchgate.netmdpi.commtroyal.cacas.cz ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a characteristic spectrum that is highly sensitive to the molecule's three-dimensional structure and absolute configuration. researchgate.netmdpi.commtroyal.ca

By comparing the experimental ECD spectrum of a this compound analogue with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration can often be assigned. nih.govresearchgate.net This approach involves computational chemistry to predict the ECD spectra for different configurations. nih.govresearchgate.netnih.gov For instance, the measured ECD spectrum of 19-acetylthis compound G matched the calculated spectrum for a specific absolute configuration. nih.gov

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry plays an increasingly important role in supporting and confirming structural assignments made by experimental methods. mestrelab.comupc.eduiiit.ac.inuoa.gr For this compound analogues, computational methods can be used for:

Conformational Analysis: Exploring the possible three-dimensional shapes (conformers) of a molecule and determining their relative energies. This is important for interpreting NMR data (e.g., NOE correlations and coupling constants) and predicting chiroptical spectra. mestrelab.comupc.edu

NMR Property Prediction: Calculating NMR parameters (chemical shifts, coupling constants) for proposed structures and conformers to compare with experimental data. mestrelab.comiiit.ac.in

ECD Spectrum Calculation: Predicting ECD spectra for different stereoisomers to aid in the assignment of absolute configuration by comparison with experimental ECD data. nih.govresearchgate.netnih.gov

Structure Refinement: Optimizing the geometry of proposed structures using methods like Density Functional Theory (DFT) to obtain more accurate structural models. mestrelab.com

Computational chemistry can help differentiate between plausible isomeric structures and provide a higher level of confidence in the final structural assignment of this compound analogues. mestrelab.comiiit.ac.in

Molecular and Cellular Biological Activity of Stemphone: Mechanistic Studies

Potentiation of Antimicrobial Activity in Model Organisms

Stemphone has demonstrated a remarkable ability to enhance the efficacy of certain antibiotics, particularly against resistant bacterial strains. This synergistic effect is a key area of research, offering potential avenues to combat antimicrobial resistance.

Modulation of β-Lactam Antibiotic Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound and its derivatives have been identified as potent potentiators of β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.comcapes.gov.br MRSA's resistance to β-lactams, such as penicillin and oxacillin (B1211168), is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a or PBP2') that has a low affinity for these antibiotics. mdpi.combcm.edu

Studies have shown that in the presence of this compound compounds, the minimum inhibitory concentration (MIC) of β-lactams required to inhibit MRSA growth is significantly reduced. For instance, this compound C was found to potentiate the activity of imipenem (B608078) against MRSA by 512-fold, decreasing the MIC from 16 µg/ml to 0.03 µg/ml. capes.gov.br Similarly, Stemphones B, C, and E exhibited a 533-fold potentiation of imipenem activity. jst.go.jp This synergistic effect appears to be selective for β-lactam antibiotics, as stemphones did not show similar potentiating activity with other classes of antibiotics like macrolides, aminoglycosides, tetracyclines, and quinolones. mdpi.com

The synergistic interaction between this compound derivatives and oxacillin has been demonstrated through checkerboard assays, yielding fractional inhibitory concentration (FIC) indices that indicate synergy. jmb.or.krnih.govnih.govmdpi.combioline.org.br This potentiation allows for the effective use of existing β-lactam antibiotics against resistant strains at much lower concentrations, potentially mitigating toxicity and the development of further resistance.

Table 1: Potentiation of Imipenem Activity by this compound Derivatives against MRSA

Compound MIC of Imipenem Alone (µg/mL) MIC of Imipenem with Compound (µg/mL) Potentiation Ratio (fold)
This compound B 16 0.03 533
This compound C 16 0.03 533
This compound D 16 0.06 267
This compound E 16 0.03 533
This compound F 16 0.06 267
This compound G 16 16 1

Data sourced from jst.go.jp

Investigation of Underlying Cellular Mechanisms in Bacterial Systems

The precise mechanism by which this compound potentiates β-lactam activity is an area of ongoing investigation. The primary function of β-lactam antibiotics is to inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking. libretexts.orgmdpi.combiomol.com In MRSA, the resistance conferred by PBP2a circumvents this inhibition. bcm.edu

While the exact target of this compound in this synergistic action is not fully elucidated, it is hypothesized to interfere with the bacterial cell wall synthesis pathway, rendering the bacteria more susceptible to β-lactams. nih.gov Some studies suggest that potentiators like this compound may increase the permeability of the bacterial cell wall, allowing for greater penetration of the β-lactam antibiotic to its target. nih.gov

Antagonism of Macrophage Lipid Accumulation

Beyond its antimicrobial properties, this compound has been shown to influence lipid metabolism within macrophages, a process central to the development of atherosclerosis.

Inhibition of Cholesteryl Ester (CE) and Triacylglycerol (TG) Synthesis in Murine Macrophages

Derivatives of this compound have been found to inhibit the accumulation of lipid droplets in murine macrophages without exhibiting cytotoxic effects. researchgate.netnih.gov These lipid droplets are primarily composed of cholesteryl esters (CE) and triacylglycerols (TG). nih.gov The formation of "foam cells," which are macrophages laden with lipid droplets, is a hallmark of atherosclerotic lesions. frontiersin.org

Studies using radiolabeled oleic acid have demonstrated that this compound derivatives, particularly those with O-isopropyl and O-isobutyl moieties at the C-11 position of this compound C, potently inhibit the synthesis of both [14C]CE and [14C]TG. researchgate.netnih.gov This inhibition of CE and TG synthesis directly contributes to the reduction of lipid droplet accumulation within the macrophages. nih.gov The enzymes responsible for the final steps of CE and TG synthesis are sterol O-acyltransferase (SOAT) and diacylglycerol O-acyltransferase (DGAT), respectively. nih.govnih.govresearchgate.netbiorxiv.orgnih.gov The inhibitory action of this compound derivatives on CE and TG synthesis suggests a potential interaction with these enzymatic pathways. nih.gov

Table 2: Effect of this compound Derivatives on Cholesteryl Ester and Triacylglycerol Synthesis in Macrophages

Compound Inhibition of [14C]CE Synthesis (%) Inhibition of [14C]TG Synthesis (%)
This compound C1b (O-ethyl) 68.3 55.1
This compound C1c (O-propyl) 75.4 68.2
This compound C1d (O-isopropyl) 85.2 80.5
This compound C1e (O-butyl) 78.9 72.3
This compound C1f (O-isobutyl) 86.1 82.4

Data adapted from researchgate.net

Elucidation of Postlysosomal Cholesterol Metabolism Blockade

Further investigation into the mechanism of CE synthesis inhibition by this compound derivatives points towards a blockade of postlysosomal cholesterol metabolism. researchgate.net After low-density lipoprotein (LDL) is taken up by macrophages and hydrolyzed in lysosomes, the resulting free cholesterol is transported to other cellular compartments, such as the endoplasmic reticulum, where it can be esterified into CE. semanticscholar.orgbiorxiv.orgelifesciences.org

The transport of cholesterol out of the lysosome is a critical step that involves proteins like Niemann-Pick C1 (NPC1). semanticscholar.orgnih.gov Studies with the potent derivative this compound C1f have indicated that it blocks this postlysosomal process of cholesterol metabolism, preventing the free cholesterol from reaching the site of esterification. researchgate.net This blockade is a key factor in the observed reduction of CE synthesis and lipid droplet formation in macrophages. researchgate.net

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Models

In addition to its other biological activities, this compound and its analogs have demonstrated promising antiproliferative and apoptosis-inducing effects in various cancer cell lines.

Recent studies have identified new this compound analogs, such as 19-acetylstemphones G, B, and E, which exhibit antiproliferative activity against human melanoma (MDA-MB-435) and ovarian cancer (OVAR3) cells with IC50 values ranging from 3 to 5 µM. nih.govncl.ac.uk

Furthermore, this compound C has shown significant antiproliferative activity against human prostate cancer cell lines (PC-3 and 22Rv1), with IC50 values between 2.77 and 9.60 µM. mdpi.comruh.ac.lkglobalauthorid.com Mechanistic studies on PC-3 cells revealed that this compound C can reduce colony formation, induce apoptosis, and cause cell cycle arrest at the S-phase in a dose-dependent manner. mdpi.comruh.ac.lk These findings suggest that this compound compounds could be valuable lead structures for the development of novel anticancer agents. mdpi.comruh.ac.lk

Table 3: Antiproliferative Activity of this compound C against Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
PC-3 Prostate Cancer < 10
22Rv1 Prostate Cancer < 10
HepG2 Liver Cancer < 10
WPMY-1 Prostate Stromal < 10
MC3T3-E1 Osteoblast Precursor < 10

Data sourced from mdpi.com

Impact on Cell Cycle Progression (e.g., S-phase arrest) in Cancer Cell Lines

The cell cycle is a highly regulated process that governs cell proliferation. It consists of several phases (G0, G1, S, G2, and M), with checkpoints to ensure genomic integrity. youtube.com Dysregulation of this cycle is a hallmark of cancer, leading to uncontrolled cell division. nih.gov Anticancer compounds frequently exert their effects by inducing cell cycle arrest at these checkpoints, preventing the proliferation of malignant cells. mdpi.com For instance, proteins like p53 can be activated in response to DNA damage, leading to cell cycle arrest and allowing for repair or apoptosis. mdpi.com While new analogues of this compound have demonstrated antiproliferative activity, specific studies detailing their precise impact on cell cycle progression, such as S-phase arrest, have not been fully elucidated in the available research. nih.govnih.gov The inhibition of cyclin-dependent kinases (CDKs), which are crucial for phase transitions, is a common mechanism for inducing arrest. mdpi.com For example, studies on other compounds have shown that reducing the expression of proteins like Cyclin D1, Cyclin E, CDK4, and CDK2 can lead to arrest in the G0/G1 phase. nih.gov

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a critical mechanism for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. scielo.org Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. researchgate.net Many therapeutic agents aim to reactivate these dormant death pathways. Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. scielo.orgresearchgate.net

The extrinsic pathway is triggered by the binding of ligands like TNF to death receptors on the cell surface, leading to the activation of a caspase cascade, including initiator caspase-8 and executioner caspase-3. scielo.orgwjgnet.com The intrinsic pathway is initiated by cellular stress, which leads to the release of cytochrome c from the mitochondria. wjgnet.com This event is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and Bak and anti-apoptotic members like Bcl-2 itself. scielo.org The release of cytochrome c results in the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3. frontiersin.org While this compound analogues have shown potent antiproliferative effects, the specific programmed cell death pathways they trigger require further detailed investigation. nih.govnih.gov

Activity against Specific Human Cancer Cell Lines (e.g., prostate, melanoma, ovarian)

This compound and its derivatives have been evaluated for their cytotoxic and antiproliferative effects against several human cancer cell lines. Research has identified notable activity against melanoma, ovarian, and prostate cancer cells.

Melanoma and Ovarian Cancer: A bioactivity-driven study led to the isolation of three new this compound analogues: 19-acetylthis compound G, 19-acetylthis compound B, and 19-acetylthis compound E. nih.govnih.gov These compounds demonstrated significant antiproliferative activity against human melanoma (MDA-MB-435) and human ovarian cancer (OVCAR3) cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds were in the low micromolar range, indicating potent activity. nih.gov Specifically, 19-acetylthis compound G and 19-acetylthis compound B were found to be approximately equipotent. nih.gov

Prostate Cancer: this compound C, another analogue, exhibited antiproliferative activity against two human prostate cancer cell lines, with IC₅₀ values ranging from 2.77 to 9.60 μM. globalauthorid.com One of the tested cell lines was PC-3, where this compound C was shown to reduce cell viability. globalauthorid.com

The following table summarizes the reported antiproliferative activities of this compound analogues against these cancer cell lines.

CompoundCancer TypeCell LineActivity (IC₅₀)Source
19-acetylthis compound GOvarian CancerOVCAR34.5 ± 0.1 µM nih.gov
19-acetylthis compound GMelanomaMDA-MB-4354.4 ± 0.1 µM nih.gov
19-acetylthis compound BOvarian CancerOVCAR33.6 ± 0.2 µM nih.gov
19-acetylthis compound BMelanomaMDA-MB-4354.20 ± 0.02 µM nih.gov
This compound CProstate CancerPC-32.77 to 9.60 μM globalauthorid.com

Modulation of Physiological Responses (e.g., smooth muscle contraction)

Beyond its anticancer potential, this compound has been investigated for its effects on other physiological processes. Smooth muscle contraction is a fundamental process regulated by intracellular calcium levels. medbullets.com An increase in cytosolic calcium allows it to bind to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to muscle contraction. medbullets.com Conversely, processes that lead to the dephosphorylation of the myosin light chain, such as those activated by nitric oxide, result in relaxation. nih.gov Research has shown that this compound C can modulate this system, as it was found to inhibit the over-contraction of portal vein smooth muscle that was induced by high glucose levels. researchgate.net

Identification of Molecular Targets and Pathway Perturbations

To fully understand the therapeutic potential of a compound, it is crucial to identify its direct molecular targets and the cellular pathways it affects.

Enzyme inhibition is a key mechanism by which drugs exert their effects. bioivt.com These studies are critical for determining a compound's potential to alter metabolic pathways or other cellular functions. plos.org In the context of related compounds, Stemphones were identified as potentiators of imipenem activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further investigation into a structurally related compound, cyslabdan, revealed that its primary molecular target was the FemA enzyme, and it was shown to inhibit FemA's enzymatic activity. researchgate.net However, specific enzyme inhibition studies identifying the direct molecular targets of this compound in human cancer cells are not detailed in the available literature.

Protein-ligand interaction analyses, often employing computational methods like molecular docking and molecular dynamics simulations, are used to predict and analyze how a compound (ligand) binds to its protein target. frontiersin.orgmdpi.com These studies provide insights into the specific binding site, the nature of the chemical interactions (e.g., hydrogen bonds), and the conformational changes that occur upon binding. nih.gov Such analyses are crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives. mdpi.com Currently, specific protein-ligand interaction analyses detailing the binding of this compound to its putative targets in human cells have not been reported in the searched literature.

Preclinical Efficacy Studies of Stemphone in in Vitro and in Vivo Models

In Vitro Efficacy Assessments in Cell Culture Systems

Laboratory-based studies using cell cultures have been crucial in the initial characterization of Stemphone's biological effects. These in vitro assays provide a controlled environment to assess the compound's direct impact on specific cell types and biological pathways.

Dose-Response Characterization in Target Cell Lines

The effectiveness of this compound has been shown to be dependent on its concentration in various cell lines. In studies with murine macrophage-like J774.1 cells, this compound demonstrated an ability to inhibit the production of nitric oxide (NO). New this compound analogs, such as 19-acetylstemphones G, B, and E, have shown antiproliferative activity against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cells, with activity observed in the 3 to 5 µM range. nih.gov this compound C has also been noted for its potential as an antiproliferative agent by inducing apoptosis and causing cell cycle blockage in a dose-dependent manner in PC-3 prostate cancer cells. researchgate.net

Cell LineActivityEffective Concentration/IC50
Human melanoma (MDA-MB-435)Antiproliferative3 to 5 µM
Ovarian cancer (OVCAR3)Antiproliferative3 to 5 µM
Prostate cancer (PC-3)Antiproliferative, Apoptosis inductionDose-dependent

Comparative Efficacy with Reference Compounds

The bioactivity of this compound and its derivatives has been compared to other compounds to understand their relative potency. For instance, the inhibitory effects of this compound derivatives on lipid droplet accumulation in macrophages were evaluated and compared. researchgate.net In a study focused on structure-activity relationships, various newly isolated and semisynthetically prepared this compound derivatives were compared for their ability to potentiate the activity of the antibiotic imipenem (B608078) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This comparative analysis helps in identifying the most potent analogs for further development.

In Vivo Efficacy Evaluations in Non-Human Organism Models

To complement in vitro findings, this compound has been tested in living organisms. These in vivo models offer a more complex physiological system to evaluate the compound's therapeutic potential.

Assessment of Antimicrobial Activity in Infection Models (e.g., Silkworm Assay)

The silkworm infection model has been utilized as a tool to screen for antibiotics and has been instrumental in the discovery of novel antimicrobial agents. frontiersin.orgresearchgate.net this compound has been identified as a potentiator of imipenem activity against MRSA, and its efficacy in this context has been evaluated using in vivo mimic infection models like the silkworm assay. dntb.gov.ua In such models, the survival of infected silkworms is monitored after treatment, providing an indication of the compound's therapeutic effect. researchgate.net

Studies in Mammalian Disease Models (e.g., Mouse Macrophage Models)

The effects of this compound have been investigated in mammalian models, particularly those involving mouse macrophages, which are key cells in the immune response and inflammation. frontiersin.orgnih.gov this compound derivatives have been shown to inhibit the accumulation of lipid droplets in mouse macrophages, a process linked to conditions like obesity and inflammation. researchgate.net Furthermore, research has demonstrated that macrophages can be used to deliver drugs, highlighting a potential therapeutic strategy for various diseases, including those affecting the brain. nih.gov The study of compounds in mouse macrophage models helps to understand their potential to modulate immune responses and their efficacy in a system that more closely resembles human physiology. plos.org

Structure Activity Relationship Sar Investigations of Stemphone Derivatives

Systematic Modification of the Stemphone Core Structure

Systematic modification of the this compound core structure has been undertaken to explore the impact of these changes on biological activity. Semisynthetic derivatives have been prepared from naturally occurring stemphones, such as this compound C, E, and G, to investigate these relationships. nih.gov These modifications allow researchers to pinpoint specific functional groups or structural features crucial for observed bioactivities. nih.govresearchgate.net

Influence of Substituents on Biological Potency

The presence and nature of substituents at specific positions on the this compound core significantly influence its biological potency and activity spectrum. nih.gov

Impact of O-Acyl and Hydroxy Residues at C-4 on Potentiating Activity

Studies on this compound derivatives have highlighted the importance of the substituent at the C-4 position for potentiating activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Derivatives possessing a free hydroxy group or an O-acyl residue with a carbon chain length of C2 to C5 at C-4 have been shown to retain this potentiating activity. nih.gov Conversely, derivatives with longer acyl residues at C-4 tend to lose this activity. nih.gov

Here is a simplified representation of the impact of C-4 substituents on potentiating activity based on the search results:

C-4 SubstituentPotentiating Activity (vs. MRSA)
Free HydroxyRetained
O-Acyl (C2-C5)Retained
O-Acyl (longer than C5)Lost

Role of Oxo and Hydroxy Residues at C-10 on Biological Activity

The nature of the residue at the C-10 position is also critical for the biological activity of stemphones, specifically their potentiating activity against MRSA. The presence of an oxo group or a free hydroxy residue at C-10 is important for this activity. nih.gov The introduction of an alkyl or acyl residue at the C-10 position typically results in a loss of potentiating activity. nih.gov

Based on the findings, the role of C-10 substituents can be summarized as follows:

C-10 ResiduePotentiating Activity (vs. MRSA)
OxoImportant
Free HydroxyImportant
Alkyl ResidueLoss of Activity
Acyl ResidueLoss of Activity

Significance of O-Alkyl Moieties at C-11 for Lipid Metabolism Modulation

Investigations into the biological activities of fungal stemphones and their derivatives have revealed that modifications at the C-11 position can impact lipid metabolism. Specifically, derivatives of this compound C with an O-alkyl moiety at C-11 have been found to inhibit lipid droplet accumulation in macrophages. researchgate.net Among these derivatives, those with O-isopropyl and O-isobutyl groups at C-11 demonstrated the most potent inhibitory effects, blocking the synthesis of both cholesteryl ester (CE) and triacylglycerol (TG), key components of lipid droplets in macrophages. researchgate.net This suggests a significant role for the O-alkyl moiety at C-11 in the modulation of lipid metabolism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org While the provided search results mention QSAR in the context of other compound classes and computational methods researchgate.netresearchgate.netvdoc.pub, a direct application of QSAR modeling specifically on stemphones is implied by the broader SAR studies. QSAR models can help predict the activity of new, untested this compound derivatives based on their structural properties, guiding the design and synthesis of more potent analogs. collaborativedrug.comwikipedia.org

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics simulations are valuable tools in understanding the interactions between small molecules, like stemphones, and their biological targets at a molecular level. mdpi.comresearchgate.net These methods can predict how a this compound derivative might bind to a specific protein or enzyme, providing insights into its mechanism of action and the key interactions driving its activity. mdpi.comresearchgate.netscilit.com While the search results mention molecular docking and simulations in a general context and in relation to other compounds or computational workflows researchgate.netmdpi.comresearchgate.netscilit.comresearchgate.netwindows.netunimi.itrsc.orgdntb.gov.ua, their application to this compound research would involve predicting binding poses and affinities to potential target molecules, helping to explain the observed SAR and guide further structural modifications.

Biosynthetic Pathways and Genetic Insights into Stemphone Production

Elucidation of the Stemphone Biosynthetic Gene Cluster

The identification of the this compound biosynthetic gene cluster has been a key step in understanding its production. Studies utilizing metabologenomics workflows have been instrumental in linking specific metabolites, including this compound analogs, to their corresponding BGCs in fungi. researchgate.netncl.ac.uknih.gov This approach combines metabolomic data (identifying the compounds produced) with genomic data (identifying the genes) to establish high-confidence linkages between metabolites and their biosynthetic machinery. researchgate.netncl.ac.uknih.gov The MIBiG (Minimum Information about a Biosynthetic Gene cluster) specification provides a standard for annotating and sharing information about BGCs, which aids in their study and comparison. secondarymetabolites.org

Identification and Characterization of Key Biosynthetic Enzymes

The this compound BGC encodes a suite of enzymes that work in concert to assemble the final compound structure. researchgate.net Key among these are polyketide synthases and various post-PKS modification enzymes. researchgate.net

Polyketide Synthase (PKS) Involvement

Polyketide synthases (PKSs) are central to the biosynthesis of many fungal secondary metabolites, including polyketides like this compound. researchgate.netrsc.org Fungal PKSs are typically iterative type I enzymes, meaning a single enzyme or complex contains multiple catalytic domains that are used repeatedly to build the polyketide chain. rsc.orgmdpi.com The this compound BGC has been reported to contain a polyketide synthase that shows some sequence similarity to those involved in the biosynthesis of arthripenoids, another class of fungal polyketides. researchgate.net PKSs contain essential domains such as acyltransferase (AT), acyl carrier protein (ACP), and ketosynthase (KS), which are responsible for loading starter and extender units and catalyzing chain elongation through decarboxylative Claisen condensation reactions. rsc.orgmdpi.com

Post-PKS Modification Enzymes

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS modification enzymes act on the intermediate to yield the mature this compound structure. researchgate.netnih.govresearchgate.net These enzymes can include a variety of catalytic activities that introduce structural diversity. In the case of the this compound BGC, accessory enzymes such as monooxygenases, a cytochrome P450, and an acetyltransferase have been identified. researchgate.net These enzymes are responsible for tailoring the polyketide skeleton through reactions like oxidation, reduction, cyclization, and the addition of functional groups. nih.govrsc.orgnih.gov For instance, the presence of an acetyltransferase aligns with the structure of acetylated this compound analogs like 19-acetylstemphones G, B, and E. researchgate.netncl.ac.uk

Bioactivity-Driven Metabologenomics Workflows for Pathway Discovery

Bioactivity-driven metabologenomics is a powerful strategy for discovering novel natural products and their biosynthetic pathways. ncl.ac.uknih.govresearchgate.netorcid.orgresearchgate.net This approach integrates bioactivity screening with advanced analytical techniques like metabolomics and genomics. researchgate.netncl.ac.uknih.gov By testing fungal extracts or fractions for a desired biological activity (e.g., antiproliferative activity), researchers can prioritize samples containing bioactive compounds. researchgate.netncl.ac.uknih.gov Subsequent metabolomic analysis identifies the compounds present in the active fractions, and this data is then correlated with genomic data to pinpoint the BGCs responsible for producing those compounds. researchgate.netncl.ac.uknih.gov This workflow has been successfully applied to identify antiproliferative this compound analogs and their associated BGC in fungi. researchgate.netncl.ac.uknih.gov

Genetic Engineering Approaches for Enhanced Production or Novel Analogues

Understanding the genetic basis of this compound biosynthesis opens avenues for genetic engineering to manipulate its production. researchgate.netsavemyexams.comweacademia.commaricopa.edu By modifying the this compound BGC or the host organism, it may be possible to enhance the yield of this compound, produce novel this compound analogues, or express the BGC in a heterologous host for easier production. researchgate.netsavemyexams.comweacademia.commaricopa.edu While specific details on genetic engineering efforts directly targeting this compound production are not extensively detailed in the provided snippets, the general principles of genetic engineering secondary metabolite pathways involve techniques such as overexpression of pathway genes, blocking competing pathways, or introducing mutations to alter enzyme activity and produce structural variants. savemyexams.comweacademia.commaricopa.eduunl.edu The identification of key enzymes like the PKS and post-PKS modification enzymes provides specific targets for such manipulations. researchgate.netmdpi.com

Advanced Analytical Methods in Stemphone Research

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the isolation and purification of compounds, including natural products like stemphones. Preparative HPLC is specifically employed to isolate significant quantities of a target compound from a sample for further analysis and use libretexts.org. This technique separates components in a mixture based on their interaction with a stationary phase and a mobile phase libretexts.orgresearchgate.net.

In the context of stemphones, preparative HPLC has been instrumental in obtaining pure samples of various stemphone derivatives. For instance, preparative HPLC with a PEGASIL ODS column and acetonitrile/water mixtures as the mobile phase has been successfully used to purify stemphones. Specific examples include the purification of this compound D using 45% acetonitrile, this compound F using 50% acetonitrile, and this compound G using 70% acetonitrile, all detected by UV absorbance at 210 nm windows.net. These methods allowed for the isolation of pure this compound D (1.2 mg), this compound F (10.3 mg), and this compound G (1.0 mg) from crude extracts windows.net. The purity of isolated compounds is typically assessed by analytical HPLC, often showing purity levels of 95% or higher nih.gov. HPLC-grade solvents, with purity typically exceeding 99.9%, are essential for accurate and reproducible results, minimizing interference from impurities researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique extensively used for metabolite profiling and identification in complex biological and chemical samples github.iobioregistry.iouni-freiburg.denih.gov. LC-MS couples the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry github.ionih.gov. This allows for the separation of various metabolites in a sample before they are introduced into the mass spectrometer for mass-to-charge ratio analysis and fragmentation github.ionih.gov.

LC-MS-based metabolite profiling provides information about the relative abundances of metabolites in a sample bioregistry.io. High-resolution mass spectrometry (HR-MS) systems, such as Orbitrap mass analyzers, enable the calculation of empirical formulae from molecular ions, which is crucial for metabolite identification github.io. Fragmentation of precursor ions provides MS/MS spectra that can be searched against spectral libraries or interpreted manually for structural elucidation github.io. While general applications of LC-MS in metabolite profiling and identification are well-established in drug development and biological research bioregistry.iouni-freiburg.denih.govreadthedocs.io, specific detailed research findings on the metabolite profiling of this compound using LC-MS were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural assignment and conformational analysis of organic compounds, including stemphones uni-freiburg.devolkamerlab.orgwikipedia.org. NMR provides detailed information about the arrangement of atoms and their connectivity within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) uni-freiburg.de.

For stemphones, NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, has been crucial in elucidating their chemical structures. Specifically, ¹H- and ¹³C-NMR chemical shifts provide characteristic signals that help identify different functional groups and carbon frameworks wikipedia.org. Experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing proton-proton and proton-carbon connectivities, respectively, which aids in piecing together the molecular structure wikipedia.org. These techniques were applied in the structural elucidation of various stemphones, and detailed ¹H- and ¹³C-NMR chemical shifts for stemphones have been reported wikipedia.org. NMR can also provide insights into the conformation of molecules in solution uni-freiburg.de.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the solid-state structure of crystalline materials, providing precise information about crystal symmetry, lattice parameters, and atomic positions. For crystalline compounds, single-crystal X-ray diffraction (SCXRD) can solve the complete three-dimensional structure, revealing the arrangement of individual atoms. Powder X-ray diffraction (PXRD) is useful for identifying crystalline phases, determining crystallinity, and assessing phase purity.

In the study of stemphones, X-ray crystallographic analysis has been employed to definitively establish the absolute configuration of specific this compound derivatives. For example, X-ray crystallographic analysis was used for the first time to determine the absolute configuration of this compound C wikipedia.org. This technique provides crucial validation for structures proposed based on other spectroscopic methods like NMR. XRD is sensitive to the crystalline form of a substance, and different crystalline phases yield distinct diffraction patterns.

Bioanalytical Techniques for In Vitro and In Vivo Sample Analysis

Bioanalytical techniques are essential for the analysis of compounds, including potential drug candidates and their metabolites, in biological matrices such as blood, plasma, serum, urine, and tissues readthedocs.io. These techniques are critical throughout the drug development process, from discovery to clinical trials, to quantify drug concentrations, study pharmacokinetics (PK) and toxicokinetics (TK), and identify biomarkers readthedocs.io. Bioanalytical methods are applied to both in vitro experiments using biological systems like cell cultures or tissue samples and in vivo studies involving living organisms.

Common bioanalytical platforms include LC-MS/MS, ELISA, MSD, Luminex, ELISpot, FACS, and qPCR, with LC-MS/MS being a highly sensitive and specific platform often used for quantifying small molecules and metabolites readthedocs.io. Method development and validation are crucial to ensure the accuracy, precision, selectivity, and sensitivity of bioanalytical methods for their intended purpose. While bioanalytical techniques are broadly applicable to the analysis of chemical compounds in biological samples, specific detailed research findings on the in vitro or in vivo bioanalytical analysis of this compound itself were not found in the provided search results.

Future Research Directions and Translational Perspectives for Stemphone

Exploration of Additional Biological Activities and Therapeutic Areas

Current research has identified several promising biological activities for Stemphone and its derivatives, including antimicrobial, antifungal, and anticancer properties ontosight.ai. This compound has demonstrated the ability to potentiate the activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in combating antibiotic resistance kitasato-u.ac.jptandfonline.commdpi.com. This compound C, specifically, has exhibited significant antiproliferative effects against prostate cancer cells in vitro, inducing apoptosis and cell cycle arrest mdpi.commdpi.com. Furthermore, this compound derivatives have shown activity against human melanoma and ovarian cancer cell lines researchgate.netjmu.eduncl.ac.uknih.gov. Beyond these areas, this compound has been noted to inhibit the over-contraction of the portal vein induced by high glucose levels and its derivatives have shown inhibitory effects on lipid droplet accumulation in macrophages researchgate.net.

Future research will likely delve deeper into the mechanisms underlying these observed activities. This includes identifying specific molecular targets and pathways modulated by this compound. The broad spectrum of reported activities suggests potential in various therapeutic areas, including infectious diseases, oncology, metabolic disorders, and potentially inflammatory conditions given the link to macrophage lipid accumulation. Exploration of additional cancer cell lines and in vivo models is a critical next step to validate the in vitro findings for this compound C and other analogues. Investigating the potential synergistic effects of this compound with existing therapeutic agents, particularly antibiotics and chemotherapeutics, represents a significant translational avenue.

Development of Novel this compound-Based Chemical Probes for Cellular Pathways

The structural complexity and observed biological activities of this compound make it a compelling scaffold for the development of chemical probes. Chemical probes are valuable tools in cell biology and biochemistry used to perturb specific proteins or pathways and understand their function. While the direct development of "this compound-based chemical probes" is not explicitly detailed in the provided search results, the research on linking bioactivity to biosynthetic pathways through integrated -Omics approaches researchgate.netjmu.eduncl.ac.uknih.gov lays foundational work for this direction. Identifying the specific cellular targets responsible for this compound's observed effects (e.g., antiproliferative activity, MRSA potentiation, effects on lipid metabolism) is crucial.

Future research could focus on synthesizing structurally modified this compound analogues with appended tags (e.g., fluorescent labels, affinity handles) that would allow for the identification and isolation of the proteins or other biomolecules they interact with within a cellular context. This would provide invaluable insights into the molecular mechanisms of this compound action and help validate potential therapeutic targets. Techniques like activity-based protein profiling (ABPP) or affinity chromatography using immobilized this compound derivatives could be employed. The use of advanced techniques like the droplet probe for in situ analysis of fungal chemistry researchgate.netresearchgate.net also highlights innovative approaches to studying natural products in their native environment, which could potentially be adapted or provide inspiration for developing probes to study this compound's interactions within biological systems.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

Integrated multi-omics approaches, particularly metabologenomics (combining metabolomics and genomics), are already proving instrumental in the study of natural products like this compound researchgate.netjmu.eduncl.ac.uknih.govresearchgate.netacs.orgrsc.orgacs.orgresearchgate.net. This approach allows for the correlation of chemical profiles with genetic information, enabling the identification of biosynthetic gene clusters (BGCs) responsible for producing this compound and its analogues researchgate.netjmu.eduncl.ac.uknih.gov.

Future research will further leverage the power of multi-omics to gain a more comprehensive understanding of this compound biology. This includes integrating transcriptomics and proteomics data alongside metabolomics and genomics to study the regulation of this compound biosynthesis, the cellular response to this compound exposure, and the identification of downstream effects. Such integrated analyses can reveal complex interactions and regulatory networks that are not apparent from single-omics studies. This holistic view will be critical for optimizing the production of this compound and its analogues from natural sources or engineered systems, as well as for fully elucidating its mechanisms of action and identifying potential biomarkers of response or toxicity (though toxicity profiles are outside the scope of this article). The application of bioactivity-driven metabologenomics workflows is a key strategy in prioritizing the study of bioactive metabolites and linking them to their biosynthetic machinery researchgate.netjmu.eduncl.ac.uknih.gov.

Advanced Synthetic Strategies for Complex Analogues and Libraries

The intricate chemical structure of this compound presents challenges and opportunities for synthetic chemists. While this compound and its analogues are produced by fungi kitasato-u.ac.jpmdpi.comfrontiersin.orgmdpi.com, chemical synthesis is crucial for generating sufficient quantities for research, producing novel analogues not found in nature, and conducting structure-activity relationship (SAR) studies. The isolation of new this compound analogues with promising activities underscores the value of exploring structural diversity researchgate.netjmu.eduncl.ac.uknih.gov.

Future research in this area will focus on developing more efficient, stereoselective, and scalable synthetic routes to this compound and its complex analogues. This may involve exploring novel cascade reactions, organocatalysis, biocatalysis, or flow chemistry approaches to streamline synthesis and improve yields. Developing divergent synthetic strategies from common intermediates would enable the rapid generation of diverse libraries of this compound derivatives. These libraries would be essential for comprehensive SAR studies to identify key structural features responsible for specific biological activities and to optimize potency, selectivity, and other pharmacological properties. The inherent complexity of natural product synthesis means that tailored routes are often required for different structural scaffolds chemrxiv.org, highlighting the need for continued innovation in synthetic methodologies.

Investigation of Environmental and Ecological Roles of this compound

As a secondary metabolite produced by fungi found in diverse environments, including soil, plants, and marine sediments kitasato-u.ac.jpmdpi.comfrontiersin.orgmdpi.com, this compound likely plays a role in the ecological interactions of the producing organism. Fungal secondary metabolites are known to have functions such as defense against competitors or pathogens, communication signals, or aids in nutrient acquisition researchgate.netutoronto.ca. Some Stemphylium species, known producers of related compounds, produce phytotoxins that can influence plant interactions researchgate.net.

Future research should aim to elucidate the specific environmental and ecological roles of this compound. This could involve studying its function in the producing fungi, such as its potential role in microbial competition in soil or marine environments, or its interaction with plant hosts if produced by endophytic or pathogenic fungi. Investigating the environmental factors that influence this compound production could also provide insights into its ecological significance researchgate.net. Understanding these roles could not only shed light on the biology of the producing organisms but also potentially reveal new applications for this compound as an agrochemical or in environmental management, although such applications would require extensive further research and evaluation.

Q & A

Basic Research Questions

Q. How should I design experiments to assess Stemphone’s bioactivity and antiproliferative mechanisms?

  • Methodological Answer : Begin by defining a hypothesis-driven research question, such as, “Does this compound analog X inhibit proliferation in melanoma cell lines via apoptosis induction?” Use in vitro assays (e.g., MTT or flow cytometry) to quantify viability and apoptosis markers. Include controls for cytotoxicity (e.g., healthy cell lines) and replicate experiments ≥3 times to ensure statistical power. For dose-response studies, test a concentration gradient (e.g., 0.1–100 μM) and calculate IC50 values. Validate results with orthogonal methods (e.g., Western blot for caspase-3 activation) .

Q. What strategies are effective for identifying research gaps in this compound-related studies?

  • Methodological Answer : Conduct systematic literature reviews using databases like PubMed and SciFinder, focusing on keywords: “this compound analogs,” “fungal meroterpenoids,” and “antiproliferative mechanisms.” Map existing studies to identify under-explored areas, such as structure-activity relationships (SAR) of this compound derivatives or their pharmacokinetic profiles. Use tools like VOSviewer to visualize research trends and gaps .

Q. How can researchers validate the chemical structure of newly isolated this compound analogs?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign proton/carbon signals and compare with known this compound scaffolds.
  • HR-MS : Confirm molecular formula and fragmentation patterns.
  • X-ray crystallography (if feasible): Resolve absolute configuration.
    Cross-reference data with published analogs (e.g., stemphones A–C) and deposit raw spectra in repositories like MetaboLights .

Q. What are best practices for collecting and managing metabolomics data in this compound studies?

  • Methodological Answer : Standardize extraction protocols (e.g., solvent systems, LC-MS parameters) to minimize batch effects. Use open-source tools like MZmine or XCMS for peak alignment and annotation. Store raw data in FAIR-compliant repositories (e.g., GNPS, MetaboLights) with metadata detailing fungal strains, growth conditions, and extraction methods .

Advanced Research Questions

Q. How can bioactivity-driven metabologenomics workflows prioritize this compound BGCs (biosynthetic gene clusters) for functional characterization?

  • Methodological Answer : Integrate multi-omics

Bioactivity screening : Test fungal extracts against cancer cell lines.

Metabolomics : Cluster MS/MS spectra (GNPS) to link bioactive fractions to molecular families.

Genomics : Annotate BGCs (antiSMASH) and correlate with metabolomic clusters via gene-metabolite networks.
Prioritize BGCs in “multi-class” gene cluster families (GCFs) showing cross-phylum conservation, as these may produce novel analogs .

Q. What experimental approaches resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values, cell lines, and assay conditions (e.g., serum concentration, incubation time) across studies.
  • Strain verification : Confirm fungal species identity via ITS sequencing to rule out misidentification.
  • Standardization : Adopt CONSORT-like guidelines for reporting bioassays (e.g., cell line authentication, negative controls) .

Q. How can phylogenetic analysis elucidate the evolutionary origins of this compound BGCs in taxonomically distant fungi?

  • Methodological Answer : Perform maximum-likelihood phylogenies of key enzymes (e.g., terpene cyclases) across fungal classes. Assess BGC synteny (e.g., using clinker) to identify horizontal gene transfer (HGT) signatures. Test for purifying selection (dN/dS ratios) to distinguish HGT from convergent evolution .

Q. What methodologies ensure reproducibility in this compound production under varying fungal cultivation conditions?

  • Methodological Answer : Use design-of-experiment (DoE) frameworks to optimize parameters (e.g., media composition, temperature). Monitor secondary metabolite profiles via LC-MS under each condition. Share protocols and strain metadata via platforms like BioProtocol .

Data Presentation Guidelines

  • Tables : Report IC50 values with standard deviations, statistical tests (e.g., ANOVA p-values), and cell line details (Table 1 example below).
  • Figures : Highlight SAR trends (e.g., substituent effects on bioactivity) or BGC architecture .

Table 1 : Antiproliferative Activity of this compound Analogs

AnalogCell LineIC50 (μM)p-value (vs. Control)
AA3752.1 ± 0.3<0.001
BOVCAR-35.4 ± 1.10.005

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.